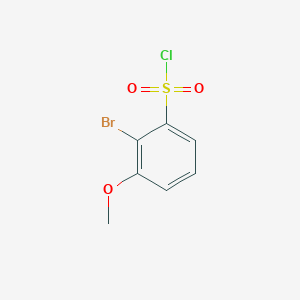

2-Bromo-3-methoxybenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

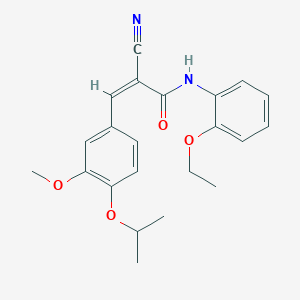

2-Bromo-3-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO3S and a molecular weight of 285.54 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-methoxybenzene-1-sulfonyl chloride is 1S/C7H6BrClO3S/c1-12-5-3-2-4-6 (7 (5)8)13 (9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Bromo-3-methoxybenzene-1-sulfonyl chloride is a solid substance stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 285.54 .Wissenschaftliche Forschungsanwendungen

Sensor Development : A study by (Sheikh et al., 2016) discusses the development of a highly efficient Co2+ ions sensor. This research utilized similar compounds synthesized via environmentally friendly methodologies, showcasing the potential application of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in sensor technology, especially for detecting heavy metals.

Nucleophilic Substitution Reactions : Research by (Winstein et al., 1958) examines the participation of neighboring methoxyl groups in solvolytic nucleophilic substitution. This is relevant to the understanding of the chemical behavior of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in various solvents and its potential applications in synthetic chemistry.

Proton Exchange Membranes : A study by (Wang et al., 2012) focused on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains. The research involving methoxyphenyl groups suggests the potential application of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in the development of materials for fuel cell applications.

Antioxidant Activity : A study by (Li et al., 2011) on bromophenol derivatives from marine algae highlights the antioxidant properties of similar compounds. This suggests the potential of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in the development of natural antioxidants.

Adsorption Studies : Research by (Li et al., 2011) examines the adsorption of Pb(II) and surfactants using oxidized multiwall carbon nanotubes, providing insights into the potential use of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride in environmental applications, particularly in water purification and heavy metal adsorption.

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of potent p1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (hiv) protease inhibitors , suggesting potential targets could be enzymes involved in viral replication.

Mode of Action

The mode of action of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to interact with its targets, potentially leading to changes in their function.

Biochemical Pathways

Given its potential role in the synthesis of hiv protease inhibitors , it may affect pathways related to viral replication.

Result of Action

If it acts as a precursor for HIV protease inhibitors , it could potentially inhibit viral replication at the molecular level, leading to a decrease in viral load at the cellular level.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Bromo-3-methoxybenzene-1-sulfonyl chloride include temperature and atmospheric conditions . The compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen, moisture, or other environmental factors.

Eigenschaften

IUPAC Name |

2-bromo-3-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTNPHSZRKQVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxybenzene-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-oxidopyrrolidin-1-ium-1-yl)propan-2-yl]octanamide](/img/structure/B2997319.png)

![4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2997326.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2997334.png)

![N'-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2997337.png)

![Methyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B2997338.png)

![N-tert-butyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2997340.png)